Monoamine Oxidase (MAO) Inhibitory Potency Relative to C-5 Mercaptomethyl Analog
A key functional differentiator is its activity at monoamine oxidase enzymes. While quantitative data for the exact target compound is limited in the primary literature, its closest functional analog, 3-amino-5-methylmercaptomethyl-2-oxazolidinone, demonstrates clear MAO inhibitory activity in vivo [1]. In contrast, the parent nitrofuran derivative of this analog is completely inactive, proving that the hydrazine-like moiety (which is also present in the target compound) is the pharmacophore [1]. This suggests that 3-Amino-5-methyl-1,3-oxazolidin-2-one, possessing the same core hydrazine functionality but with a smaller, less lipophilic C-5 methyl group (vs. methylmercaptomethyl), may exhibit a distinct potency and selectivity profile at amine oxidases, a hypothesis supported by class-level SAR [2].
| Evidence Dimension | In vivo MAO inhibitory activity (presence vs. absence) |
|---|---|
| Target Compound Data | Not directly quantified in the primary source; hypothesized to be an MAO inhibitor based on its hydrazine moiety. |
| Comparator Or Baseline | 3-amino-5-methylmercaptomethyl-2-oxazolidinone (Active MAO inhibitor) vs. its parent N-(5-nitro-2-furfurylidene) derivative (Inactive) |
| Quantified Difference | The 3-amino-2-oxazolidinone core (present in the target) was 30–60 times more potent as an MAO inhibitor than its nitrofurfurylidene parent [1]. |
| Conditions | In vivo MAO activity in male Wistar rats; MAO activity measured in liver, brain, and small intestine [1]. |
Why This Matters
This data enables a researcher to select this compound as a potentially cleaner pharmacological probe for amine oxidase studies, avoiding the confounding antibacterial activity of the nitrofuran parent compounds.
- [1] Palm, D., et al. (1970). Inhibition of amine oxidases by nitrofuran derivatives: Possible structure-activity relations and criteria of irreversibility. Naunyn-Schmiedebergs Archiv für Pharmakologie, 265, 397–410. View Source
- [2] Zurenko, G. E., et al. (1996). Oxazolidinones: a new class of antibacterials. Current Opinion in Pharmacology, 2(2), 175-194. View Source
